molecular formula C14H11FN2 B1331280 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 378766-08-6

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine

Cat. No.: B1331280
CAS No.: 378766-08-6
M. Wt: 226.25 g/mol
InChI Key: MYEKEACDOQRRPM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant biological and pharmacological activities. The presence of a fluorophenyl group and a methyl group in its structure enhances its chemical properties, making it a valuable compound in various scientific research fields .

Scientific Research Applications

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. One common method includes the reaction of 2-aminopyridine with 4-fluoroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate (Na2CO3) and a solvent like ethanol. The mixture is heated to reflux, leading to the formation of the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Uniqueness

2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. The fluorine atom can influence the compound’s lipophilicity and electronic properties, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEKEACDOQRRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352395
Record name 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378766-08-6
Record name 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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